molecular formula C25H28N2O5 B11025654 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one

4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one

Cat. No.: B11025654
M. Wt: 436.5 g/mol
InChI Key: QAGOPSCPXVPPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one (CAS 904011-91-2) is a synthetic small molecule with a molecular formula of C25H28N2O5 and a molecular weight of 436.5 . This compound belongs to a class of chemicals known as coumarin-piperazine derivatives, which are of significant interest in medicinal chemistry and neuroscience research due to their high affinity for key neurotransmitter receptors in the central nervous system (CNS) . The core structure combines a coumarin scaffold, a privileged structure in many natural and synthetic bioactive compounds, with an N-arylpiperazine moiety via a carbonyl-containing linker. The primary research value of this compound lies in its potential as a modulator of serotonergic and dopaminergic systems. Scientific literature indicates that structurally similar coumarin-piperazine hybrids can exhibit high affinity for serotonin receptors (e.g., 5-HT1A) and dopamine receptors (e.g., D2 and D3) in the nanomolar range . This receptor profile makes such compounds valuable pharmacological tools for studying the mechanisms of psychiatric and neurodegenerative disorders, such as schizophrenia, depression, anxiety, and Parkinson's disease . The specific structural features of this molecule—including the 4-ethyl and 8-methyl substitutions on the coumarin ring and the 4-methoxyphenyl group on the piperazine—are known to influence its receptor binding affinity and selectivity, allowing researchers to probe structure-activity relationships (SAR) . This product is intended for research applications only, including in vitro binding assays, functional receptor studies, and as a lead compound in the development of novel CNS-active agents. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

4-ethyl-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-8-methylchromen-2-one

InChI

InChI=1S/C25H28N2O5/c1-4-18-15-24(29)32-25-17(2)22(10-9-21(18)25)31-16-23(28)27-13-11-26(12-14-27)19-5-7-20(30-3)8-6-19/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

QAGOPSCPXVPPPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.

    Reduction: The piperazine moiety can be reduced to modify its pharmacological properties.

    Substitution: The methoxyphenyl group can be substituted with other functional groups to explore different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one exhibit antimicrobial activity. The coumarin nucleus is known for its ability to inhibit bacterial growth by interfering with peptidoglycan biosynthesis, specifically targeting the MurB enzyme, which is vital for bacterial cell wall synthesis .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its structural features that allow it to scavenge free radicals. This makes it a candidate for developing agents that combat oxidative stress-related diseases .

Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety.

Cancer Treatment

Research has shown that derivatives of coumarin, including those similar to this compound, possess anticancer activities. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various coumarin derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one demonstrated significant inhibition zones, suggesting strong antibacterial properties .

Case Study 2: Neuropharmacological Effects

In a preclinical study, a derivative of this compound was tested for its antidepressant effects in rodent models. The results showed a marked reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain, indicating potential therapeutic applications in treating depression.

Case Study 3: Anticancer Activity

Research conducted on the anticancer effects of related compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, showcasing their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in inflammation and neuroprotection. The piperazine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and core modifications:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Coumarin - C4: Ethyl
- C7: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy
- C8: Methyl
423.49 g/mol* Combines coumarin core with a piperazine-ethoxy linker and aryl methoxy group.
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Coumarin - C7: Hydroxy
- C8: (4-Methylpiperazin-1-yl)methyl
287.35 g/mol Lacks the ethoxy linker and aryl methoxy group; simpler piperazine substitution.
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methylthiazol-2-yl)-2H-chromen-2-one Coumarin - C3: 4-Methylthiazole
- C8: [4-(2-Hydroxyethyl)piperazin-1-yl]methyl
Not reported Features a thiazole substituent and hydroxyethyl-piperazine, altering polarity.
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin - C3: Acetyl
- C8: Methoxy
218.21 g/mol Simplifies substitutions; lacks piperazine/ethoxy groups.

*Calculated molecular formula: C₂₄H₂₇N₂O₅.

Quinoline-Based Analogues with Piperazine Moieties

Compounds from (C1–C7) feature a quinoline-4-carbonyl-piperazine scaffold, differing in aryl substituents (e.g., halogens, methoxy, trifluoromethyl). For example:

  • C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Shares the 4-methoxyphenylpiperazine group but replaces the coumarin core with a quinoline-carbonyl-benzoate system. This structural variation likely impacts electronic properties and bioactivity due to the quinoline core’s planar aromaticity .

Piperidine vs. Piperazine Derivatives

Functional and Pharmacological Implications

  • Piperazine Role : The 4-methoxyphenylpiperazine group may enhance serotonin receptor (e.g., 5-HT1A) binding, analogous to arylpiperazine antidepressants .
  • Comparative Bioactivity : Halogenated analogues (e.g., ’s C2–C4) may exhibit higher metabolic stability but lower solubility than the methoxy-substituted target compound .

Biological Activity

The compound 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is a derivative of coumarin, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O4C_{23}H_{25}N_{5}O_{4} with a molecular weight of approximately 435.48 g/mol. The structure features a coumarin backbone substituted with an ethyl group and a piperazine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H25N5O4
Molecular Weight435.48 g/mol
LogP2.119
Polar Surface Area66.136 Ų

Biological Activities

Research indicates that coumarin-piperazine derivatives exhibit a range of biological activities, including:

  • Antidepressant Activity : Some studies have shown that these compounds can act as effective antidepressants by modulating serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptor subtypes .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth .
  • Neuroprotective Effects : The antioxidant properties of coumarin derivatives contribute to their neuroprotective effects, making them candidates for treating neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Acetylcholinesterase Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which could be beneficial in managing conditions like Alzheimer's disease .

The biological activity of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is primarily attributed to its interaction with various neurotransmitter receptors:

  • Serotonin Receptors : The compound exhibits affinity for 5-HT1A receptors, influencing mood regulation.
  • Dopamine Receptors : It also interacts with D2 receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various animal models:

  • Animal Model for Depression : In a study involving induced depressive symptoms in rodents, administration of the compound resulted in significant behavioral improvements compared to control groups, indicating its potential as an antidepressant .
  • Cancer Cell Line Studies : Laboratory tests on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, supporting its role as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling of the chromenone core with a piperazine-ether linkage via nucleophilic substitution or esterification.
  • Controlled oxidation of the ethoxy group to introduce the 2-oxoethoxy moiety, requiring anhydrous conditions and catalysts like palladium or ruthenium complexes .
  • Purification via recrystallization (e.g., using acetone or ethanol) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity . Key parameters: Reflux at 80–100°C for 5–6 hours, pH adjustment to 5.5 during workup, and inert gas (N₂/Ar) for oxidation steps .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 165–170 ppm) .
  • X-ray diffraction (XRD) to resolve crystallographic details of the chromenone core and piperazine conformation .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₂₇H₃₁N₂O₆: 503.2154) .

Q. What in vitro bioactivity screening protocols are recommended for initial pharmacological evaluation?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) or GPCRs (e.g., serotonin receptors linked to the piperazine moiety) at concentrations of 1–100 µM in HEK-293 or CHO cell lines .
  • Cytotoxicity profiling : Use MTT assays on cancer (e.g., MCF-7, A549) and normal (e.g., HEK-293) cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxyphenyl vs. fluorophenyl on the piperazine) to isolate pharmacophoric groups .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability .
  • Meta-analysis : Cross-reference datasets from peer-reviewed journals (e.g., Med. Chem. Res.) to identify outliers or assay-specific artifacts .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or acetyl groups at the 7-hydroxy position of the chromenone to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to improve systemic delivery .
  • Co-solvent systems : Optimize formulations with PEG-400 or cyclodextrins for parenteral administration .

Q. How should discrepancies between in vitro and in vivo toxicity profiles be addressed?

  • Metabolic profiling : Use liver microsomes or hepatocyte models to identify toxic metabolites (e.g., oxidative demethylation products) .
  • Dose-escalation studies : Conduct OECD-compliant acute toxicity tests in rodents (e.g., LD₅₀ determination) with histopathological analysis .
  • PK/PD modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with toxicity endpoints to refine safe dosing ranges .

Methodological Notes

  • Avoid unreliable sources : Prioritize peer-reviewed journals (e.g., Heterocycl. Commun., Acta Crystallogr. Sect. E) over commercial databases .
  • Data reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and analytical parameters (HPLC column type, mobile phase pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.